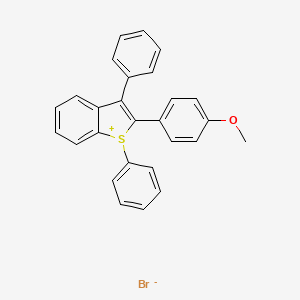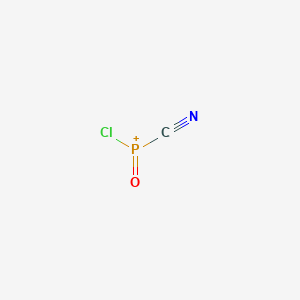
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolium salts, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium typically involves the reaction of 4-bromo-2,6-dimethylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is then converted to the imidazolidin-1-ium salt by treatment with a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazolidine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-1-ium salts, while oxidation and reduction can lead to different oxidation states of the imidazolidine ring.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Wirkmechanismus
The mechanism by which 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atoms may also play a role in these interactions by forming halogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other imidazolium salts that may have different substituents.
Eigenschaften
CAS-Nummer |
870123-17-4 |
|---|---|
Molekularformel |
C19H23Br2N2+ |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
1,3-bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium |
InChI |
InChI=1S/C19H22Br2N2/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4/h7-10H,5-6,11H2,1-4H3/p+1 |
InChI-Schlüssel |
VJSZCVRJGVYTGV-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC(=CC(=C1[NH+]2CCN(C2)C3=C(C=C(C=C3C)Br)C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



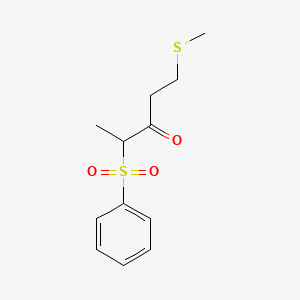
silane](/img/structure/B12545942.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)

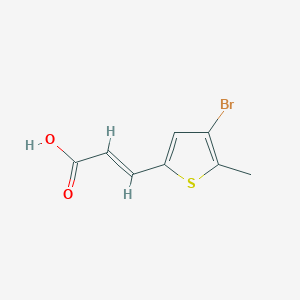
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
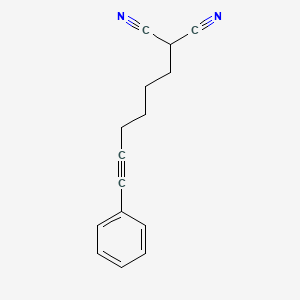


![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
